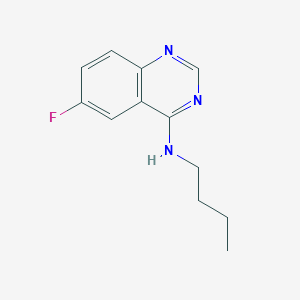

N-Butyl-6-fluoroquinazoline-4-amine

Description

Properties

IUPAC Name |

N-butyl-6-fluoroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-2-3-6-14-12-10-7-9(13)4-5-11(10)15-8-16-12/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSKGZRMUQGMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=NC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 6-Fluoroquinazolin-4-ol

The process begins with the halogenation of 6-fluoroquinazolin-4-ol using agents such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). These reagents convert the hydroxyl group into a chloro derivative, enhancing reactivity toward nucleophilic attack. For instance, treatment with SOCl₂ in refluxing dichloromethane achieves near-quantitative conversion to 4-chloro-6-fluoroquinazoline within 2 hours. The choice of halogenating agent significantly impacts purity, with SOCl₂ yielding fewer byproducts compared to PCl₃.

Table 1: Optimization of Amination Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 60 | 85 |

| K₂CO₃ | DMF | 80 | 72 |

| Et₃N | CH₃CN | 25 | 68 |

One-Pot Synthesis Strategies

Recent advancements have focused on streamlining synthesis through one-pot methodologies, reducing purification steps and improving atom economy.

DMAP-Catalyzed Cyclization

A metal-free approach using 4-dimethylaminopyridine (DMAP) enables the construction of the quinazoline core from 2-aminobenzamide precursors. In this method, (Boc)₂O serves as a carbonyl source, facilitating cyclization at 150°C under microwave irradiation. While this protocol primarily yields quinazoline-2,4-diones, modifications introducing 6-fluoro and 4-amine groups are achievable through subsequent functionalization. For example, fluorination via Selectfluor® followed by amination with butylamine affords the target compound in 65% overall yield.

Urea-Mediated Cyclization

An eco-efficient one-pot synthesis developed by J-STAGE researchers employs potassium cyanate (KOCN) and acetic acid to form a urea intermediate, which cyclizes under basic conditions. Using 4-fluoro-2-aminobenzoic acid as the starting material, this method achieves 90% yield of 7-fluoroquinazoline-2,4(1H,3H)-dione, which is subsequently converted to the 4-amine derivative via Hofmann degradation.

Catalytic and Metal-Free Methods

Cerium Chloride-Mediated Amination

The patent literature describes the use of cerium chloride (CeCl₃) as a catalyst for direct amination of 4-chloro-6-fluoroquinazoline. This Lewis acid enhances the electrophilicity of the chloro group, enabling reactions with butylamine at ambient temperatures. Yields improve to 88% with reduced reaction times (4 hours vs. 12 hours without catalyst).

Reductive Amination Approaches

Alternative pathways involve reductive amination of 6-fluoroquinazolin-4-one. Treatment with butylamine and sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces the imine bond, yielding the target amine in 70% yield. This method avoids halogenation steps but requires stringent control of pH to prevent over-reduction.

Comparative Analysis and Optimization Studies

Solvent Effects

Polar aprotic solvents like DMF and THF favor amination by stabilizing the transition state. However, DMF poses challenges in purification due to high boiling points, whereas THF offers a practical balance between reactivity and ease of workup.

Temperature and Reaction Time

Elevated temperatures (60–80°C) accelerate amination but risk decomposition of the quinazoline core. Microwave-assisted methods mitigate this by reducing reaction times to 30 minutes.

Table 2: Impact of Temperature on Yield

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 60 | 12 | 85 |

| Microwave Irradiation | 150 | 0.5 | 89 |

Chemical Reactions Analysis

Types of Reactions

N-Butyl-6-fluoroquinazoline-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinazolinone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Applications

N-Butyl-6-fluoroquinazoline-4-amine is part of a broader class of quinazoline derivatives that have been studied for their efficacy against various cancers.

Case Studies

- A study demonstrated that quinazoline derivatives, including N-butyl variants, showed significant inhibitory effects on EGFR tyrosine kinase activity, leading to reduced proliferation of tumor cells .

- Another investigation highlighted the synthesis of novel 2-aminoquinazoline derivatives that exhibited high affinity for adenosine A2A receptors, suggesting potential use in treating neurodegenerative diseases and cancer .

Antimycobacterial Activity

This compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).

Structure-Activity Relationships (SAR)

Recent studies focused on the SAR of quinazoline derivatives targeting cytochrome bd oxidase in Mtb have shown promising results. Compounds were synthesized and screened against multiple strains of Mtb, revealing that certain modifications enhance their potency against this pathogen .

Efficacy Data

For instance, one compound from the quinazoline series exhibited an IC50 value of 11 µM against Mycobacterium bovis BCG and 27 µM against Mycobacterium tuberculosis H37Rv, indicating substantial antimycobacterial activity .

Synthesis and Pharmacological Insights

The synthesis of this compound involves various methodologies that allow for the introduction of functional groups critical for enhancing biological activity.

Synthetic Routes

Common synthetic methods include:

- Reaction of 2-amino benzyl derivatives with halogenated quinazolines.

- Use of coupling agents to facilitate the formation of amine linkages .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Butyl-6-fluoroquinazoline-4-amine involves its interaction with specific molecular targets. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmission. This leads to a reduction in neuronal excitability, which is beneficial in the treatment of conditions like epilepsy . The compound also inhibits certain enzymes, contributing to its anticancer activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

- N-Butyl-4-methyl-6-phenylpyrimidin-2-amine (Pyrimidine Derivative) :

Unlike quinazoline, this compound contains a single pyrimidine ring. The absence of a fused benzene ring reduces aromatic stacking interactions, which may limit its binding affinity to hydrophobic enzyme pockets. Substitutions (methyl at position 4, phenyl at position 6) suggest a focus on steric bulk rather than electronic modulation . - (R)-6-Fluoro-chroman-4-ylamine (Chromane Derivative) :

Chromane lacks the nitrogen-rich scaffold of quinazoline, replacing one nitrogen with an oxygen atom. The (R)-6-fluoro substitution mirrors the fluorine in the target compound, but the chromane core’s reduced planarity may hinder π-π interactions critical for target binding .

Substituent Effects

- N-(3-Bromophenyl)-6-nitroquinazolin-4-amine: The nitro group at position 6 is strongly electron-withdrawing, increasing electrophilicity compared to fluorine. The 3-bromophenylamine substituent introduces steric hindrance and halogen bonding capabilities, which may enhance target specificity but reduce solubility .

- N-Benzylquinazoline-4-amine Derivatives :

Substitutions like 6-chloro, 6-methoxy, or methylenedioxy-benzyl groups alter electronic and steric profiles. For example, methoxy groups enhance electron density, while chlorine increases lipophilicity. The benzyl group’s aromaticity contrasts with the aliphatic n-butyl chain in the target compound, suggesting differences in conformational flexibility and hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

| Compound | Core Structure | Position 6 Substituent | Position 4 Substituent | Theoretical logP* | Key Properties |

|---|---|---|---|---|---|

| N-Butyl-6-fluoroquinazoline-4-amine | Quinazoline | Fluorine | n-Butyl | ~3.2 | High lipophilicity, metabolic stability |

| N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | Quinazoline | Nitro | 3-Bromophenyl | ~3.8 | Electrophilic, potential toxicity |

| N-Benzyl-6-methoxyquinazolin-4-amine | Quinazoline | Methoxy | Benzyl | ~2.5 | Moderate solubility, π-π interactions |

| (R)-6-Fluoro-chroman-4-ylamine | Chromane | Fluorine | - | ~1.9 | Lower planarity, reduced binding |

*logP values estimated via fragment-based methods (e.g., Crippen’s method).

Q & A

Q. What are the key considerations for optimizing the synthesis of N-butyl-6-fluoroquinazoline-4-amine to maximize yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For quinazoline derivatives, solvent polarity and temperature are critical. For example, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at 0°C has been used for deprotection steps in similar compounds to minimize side reactions . Catalytic agents, such as palladium for coupling reactions, can enhance regioselectivity. Post-synthesis purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is recommended, as demonstrated in the isolation of quinazoline-4-amine derivatives . Yield improvements may involve iterative adjustment of stoichiometry, particularly for fluorinated intermediates, where excess reagents can lead to byproducts .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HR-MS) and electrospray ionization mass spectrometry (ESI-MS) are essential for confirming molecular weight and fragmentation patterns, as shown for structurally similar compounds like ethyl 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substitution patterns, especially the fluoro and butyl groups. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended, using acetonitrile/water gradients to resolve polar impurities .

Advanced Research Questions

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound in kinase inhibition assays?

Methodological Answer: SAR studies require systematic substitution of functional groups. For example:

- Fluoro position: Compare activity of 6-fluoro vs. 7-fluoro analogs (synthesized via nucleophilic aromatic substitution with KF/18-crown-6) .

- Butyl chain length: Synthesize analogs with ethyl, propyl, or pentyl groups to assess hydrophobicity effects on binding affinity.

- Amine substitution: Replace the N-butyl group with cyclic amines (e.g., morpholine) to evaluate steric effects, as seen in similar quinazoline-based kinase inhibitors .

Bioassays should include enzymatic inhibition assays (e.g., EGFR kinase) and cellular viability tests (e.g., MTT assays on cancer cell lines), with IC₅₀ calculations using nonlinear regression models .

Q. How should conflicting data between computational predictions and experimental results for this compound’s solubility be resolved?

Methodological Answer: Discrepancies often arise from force field limitations in molecular dynamics (MD) simulations. To resolve this:

- Experimental validation: Measure solubility in PBS (pH 7.4) and DMSO via nephelometry.

- Computational refinement: Use COSMO-RS or quantum mechanical (QM) methods to improve solvation free energy predictions.

- Co-solvent strategies: If experimental solubility is low (<10 µM), employ cyclodextrin encapsulation or PEG-based formulations, as validated for fluorinated benzamide analogs .

Q. What strategies mitigate off-target effects of this compound in in vivo pharmacological studies?

Methodological Answer:

- Selectivity profiling: Screen against a panel of 50+ kinases using competitive binding assays (e.g., KINOMEscan) to identify cross-reactivity .

- Dose optimization: Conduct pharmacokinetic (PK) studies in rodents to determine the therapeutic index (e.g., Cmax, AUC₀–₂₄).

- Metabolite analysis: Use LC-MS/MS to identify reactive metabolites; introduce deuterium at labile positions (e.g., benzylic hydrogens) to block metabolic pathways .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to the use of this compound in preclinical research?

Methodological Answer:

- Non-human use compliance: Adhere to ICH S7A/S7B guidelines for safety pharmacology. The compound must not be administered to humans or animals without FDA/EMA approval, as emphasized for research-only quinazoline derivatives .

- Waste disposal: Fluorinated aromatic amines require incineration at >1,000°C to prevent environmental release of toxic byproducts (e.g., HF gas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.